4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol
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Overview
Description
4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol is a unique compound with interesting structural features and properties. Its complex molecular structure, involving multiple rings and substituents, makes it a valuable subject in various fields of scientific research, particularly in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol generally involves multi-step organic synthesis strategies, where each step is carefully controlled to ensure high yield and purity. Typical reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may employ more streamlined and scalable processes, such as continuous flow chemistry or catalysis. These methods help in achieving larger quantities while maintaining the quality and consistency required for commercial and research applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, which may affect the phenolic and imidazoline parts of the molecule.
Reduction: : Reduction reactions may target the sulfonyl groups or the imidazoline rings.
Substitution: : Substitution reactions can occur at various positions on the aromatic rings, particularly where electron-rich centers are present.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromic acid, and other oxidizing agents. Typical conditions involve acidic or basic mediums and elevated temperatures.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are often used under controlled conditions.
Substitution: : Electrophilic and nucleophilic reagents, under anhydrous conditions, are commonly used for substitution reactions.
Major Products Formed
Oxidation: : Oxidized derivatives of the original compound, affecting its aromatic and imidazoline components.
Reduction: : Reduced forms where the sulfonyl or imidazoline groups are modified.
Substitution: : Various substituted phenol derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for extensive derivatization and functionalization, making it a crucial component in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it might interact with proteins, nucleic acids, or other cellular components, providing insights into molecular biology and biochemistry.
Medicine
Pharmacologically, 4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol is explored for its potential therapeutic applications. Researchers investigate its effects on various biological targets, aiming to develop new drugs or treatments.
Industry
In industrial applications, the compound could be used as a catalyst, stabilizer, or reactant in various chemical processes. Its ability to undergo specific reactions under controlled conditions makes it valuable for industrial chemistry.
Mechanism of Action
The compound's effects are mediated through its interaction with molecular targets such as enzymes, receptors, or other proteins. Its mechanism of action may involve binding to active sites, altering molecular conformations, or influencing biochemical pathways. The specific pathways and targets depend on the context of its application, such as pharmacological or industrial use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2,6-dimethylphenol
2,6-di-tert-butyl-4-methylphenol (BHT)
Uniqueness
Compared to similar compounds, 4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol stands out due to its intricate structure and specific functional groups. These features confer unique reactivity and interaction profiles, making it particularly useful in specialized research and industrial applications.
There you have it—a deep dive into the world of this compound. The complexity and versatility of this compound are what make it fascinating and valuable in various fields.
Properties
IUPAC Name |
2,6-bis[(3aS,7aS)-1-(2,4,6-trimethylphenyl)sulfonyl-3a,4,5,6,7,7a-hexahydrobenzimidazol-2-yl]-4-tert-butylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N4O5S2/c1-24-18-26(3)38(27(4)19-24)52(48,49)45-35-16-12-10-14-33(35)43-40(45)31-22-30(42(7,8)9)23-32(37(31)47)41-44-34-15-11-13-17-36(34)46(41)53(50,51)39-28(5)20-25(2)21-29(39)6/h18-23,33-36,47H,10-17H2,1-9H3/t33-,34-,35-,36-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCBOQYGQGLYIL-ZYADHFCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3CCCCC3N=C2C4=CC(=CC(=C4O)C5=NC6CCCCC6N5S(=O)(=O)C7=C(C=C(C=C7C)C)C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2[C@H]3CCCC[C@@H]3N=C2C4=CC(=CC(=C4O)C5=N[C@H]6CCCC[C@@H]6N5S(=O)(=O)C7=C(C=C(C=C7C)C)C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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